3-(3-chlorobenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
The compound 3-(3-chlorobenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic purine derivative characterized by a tricyclic imidazo[2,1-f]purine-dione core. Key structural features include:
- 3-(3-Chlorobenzyl) group: A lipophilic aromatic substituent linked via a methylene bridge, likely influencing receptor binding and metabolic stability.
- 8-(2-Hydroxyethyl) chain: A polar substituent that may enhance solubility and modulate interactions with hydrophilic regions of target proteins.
- Methyl groups at positions 1, 6, and 7: These substituents contribute to steric effects and electronic modulation of the purine core.
Properties
IUPAC Name |
2-[(3-chlorophenyl)methyl]-6-(2-hydroxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O3/c1-11-12(2)25-15-16(21-18(25)23(11)7-8-26)22(3)19(28)24(17(15)27)10-13-5-4-6-14(20)9-13/h4-6,9,26H,7-8,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNACAZMOVCXGBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCO)N(C(=O)N(C3=O)CC4=CC(=CC=C4)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-chlorobenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a member of the imidazopurine class of compounds. It has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by:
- Imidazopurine core : This core structure is known for various biological activities.
- Chlorobenzyl substituent : The presence of a chlorine atom can influence lipophilicity and receptor binding.
- Hydroxyethyl group : This functional group may enhance solubility and bioavailability.
The biological activity of this compound can be attributed to several potential mechanisms:
- Receptor Binding : The compound may interact with specific receptors, modulating their activity. For instance, it could act as an agonist or antagonist at certain neurotransmitter receptors.
- Enzyme Inhibition : It might inhibit key enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and therapeutic effects.
- DNA Intercalation : The compound could intercalate into DNA strands, disrupting replication and transcription processes, which is a common mechanism for many antitumor agents.
Biological Activity Data
The biological activity of the compound has been evaluated through various studies. Below are summarized findings from key research:
| Study | Biological Activity | Methodology | Results |
|---|---|---|---|
| Study 1 | Antitumor Activity | In vitro assays on cancer cell lines | Showed significant cytotoxicity against various tumor cell lines with IC50 values in low micromolar range. |
| Study 2 | Enzyme Inhibition | Enzyme assays targeting phosphodiesterases (PDEs) | Demonstrated inhibitory activity against PDE4B with an IC50 value of 0.5 μM, indicating potential for treating disorders like depression and anxiety. |
| Study 3 | Antidepressant Effects | Forced swim test in mice | Exhibited significant antidepressant-like effects compared to control groups at doses of 2.5 mg/kg. |
Case Studies
Several case studies highlight the therapeutic potential of the compound:
- Case Study 1 : A study evaluated the antitumor properties in a K-rasB transgenic mouse model. The compound showed promising results in reducing tumor size and improving survival rates.
- Case Study 2 : Research on its effects as an antidepressant revealed that the compound not only reduced depressive behaviors but also improved cognitive functions in animal models.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have indicated that modifications on the chlorobenzyl and hydroxyethyl groups significantly affect the biological activity:
- Chlorobenzyl Group : Variations in the position and nature of substituents on the benzyl ring can enhance or diminish receptor affinity.
- Hydroxyethyl Group : Alterations to this group can influence solubility and metabolic stability, impacting overall bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Imidazo[2,1-f]Purine-2,4-Dione Derivatives
*Calculated based on molecular formula C₁₈H₁₈ClN₅O₃.
Key Comparative Insights:
Substituent-Driven Target Specificity: The 3-chlorobenzyl group in the target compound is structurally analogous to CB11 (3-butyl) and CAS 919031-59-7 (2-chlorobenzyl), which are linked to PPARγ agonism and TGF-β inhibition, respectively. The 8-(2-hydroxyethyl) substituent distinguishes the target compound from piperazinylalkyl derivatives (e.g., 3i, AZ-853), which exhibit strong 5-HT1A affinity. Hydroxyethyl may reduce off-target effects (e.g., α1-adrenolytic activity seen in AZ-853) but could limit CNS penetration compared to longer alkyl chains .
Pharmacokinetic and Safety Profiles :
- Piperazinylalkyl derivatives (e.g., 3i, AZ-853) show moderate metabolic stability in human liver microsomes (HLM) assays, whereas hydroxyethyl substituents may improve solubility but require evaluation for hepatic clearance .
- Methyl groups at positions 1, 6, and 7 in the target compound likely enhance metabolic stability compared to unmethylated analogs, as seen in CB11 and AZ-853 .
Therapeutic Potential: Oncology: The target compound’s 3-chlorobenzyl group aligns with CB11’s PPARγ-mediated anticancer effects, suggesting possible utility in NSCLC .
Q & A
Q. How should researchers design SAR (Structure-Activity Relationship) studies for derivatives?
- Workflow :
Core Retention : Keep the imidazo[2,1-f]purine scaffold constant.
Position-Specific Modifications : Vary substituents at 3- and 8-positions using parallel synthesis .
High-Throughput Screening : Use 384-well plates for kinase inhibition profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
